molecular formula C19H22N2O4S B2783616 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide CAS No. 922021-81-6

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide

Cat. No.: B2783616
CAS No.: 922021-81-6
M. Wt: 374.46
InChI Key: MLHUQZYOSPSVFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzo[b][1,4]oxazepin core substituted with 3,3-dimethyl and 4-oxo groups, coupled with a 2-phenylethanesulfonamide moiety at position 6. The benzo[b][1,4]oxazepin system is a seven-membered heterocyclic ring containing oxygen and nitrogen, which confers unique conformational flexibility and electronic properties.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-19(2)13-25-17-12-15(8-9-16(17)20-18(19)22)21-26(23,24)11-10-14-6-4-3-5-7-14/h3-9,12,21H,10-11,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHUQZYOSPSVFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NS(=O)(=O)CCC3=CC=CC=C3)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of sulfonamides and is characterized by a fused bicyclic structure containing an oxazepine ring and a sulfonamide group. Its chemical formula is C20H24N2O4SC_{20}H_{24}N_{2}O_{4}S with a molecular weight of 388.5 g/mol .

Structural Characteristics

The compound's structure includes:

  • Oxazepine Ring : A bicyclic structure that contributes to the compound's stability and reactivity.
  • Sulfonamide Group : Known for its biological activity and ability to interact with various biological targets.
  • Dimethyl and Keto Substituents : These groups enhance the compound's lipophilicity and may influence its pharmacokinetic properties.

Biological Activity

Research indicates that N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide exhibits significant biological activity against various therapeutic targets. The following sections detail specific findings regarding its biological effects.

Inhibitory Effects

Studies have demonstrated that this compound has strong inhibitory effects against specific enzymes and receptors:

  • Enzyme Inhibition : It shows potential as an inhibitor of cysteine proteases, which are crucial in various pathological processes including cancer and inflammation .
  • Antimicrobial Activity : Preliminary data suggest that it may possess antimicrobial properties, making it a candidate for further investigation in treating infections .

Case Studies

Several studies have explored the biological implications of this compound:

  • Study on Cysteine Protease Inhibition :
    • Objective : To evaluate the inhibitory effects on cysteine proteases.
    • Methodology : Assays were conducted using purified proteases with varying concentrations of the compound.
    • Results : The compound exhibited low micromolar activity against several cysteine proteases, indicating its potential as a therapeutic agent .
  • Antimicrobial Screening :
    • Objective : To assess the antimicrobial efficacy of the compound against common pathogens.
    • Methodology : Disc diffusion and broth microdilution methods were employed.
    • Results : The compound demonstrated significant inhibition zones against tested bacteria, suggesting its potential as an antibiotic .

The mechanism of action for N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide involves interaction with specific molecular targets:

  • Binding Affinity : The oxazepine ring and sulfonamide group facilitate binding to enzyme active sites or receptor sites, modulating their activity.
  • Biochemical Pathways : This interaction can influence various biochemical pathways related to cell signaling and metabolism.

Comparative Analysis

To better understand the unique properties of this compound, a comparative analysis with similar compounds is presented below:

Compound NameStructureUnique Features
N-(3,3-dimethyl-4-oxo-benzoxazepin)StructureLacks sulfonamide group; different biological profile
N-(5-methylbenzamide)StructureSimpler structure; limited therapeutic applications
N-(3-methylbenzamide)StructureEthyl substitution alters solubility; less potent

This table highlights the distinctive aspects of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide compared to other compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Structure Variations

Benzo[b] vs. Benzo[e] Oxazepin Isomers

The target compound’s benzo[b]oxazepin scaffold differs from benzo[e]oxazepin derivatives (e.g., compounds 13, 14, 25, 26 in ) in ring fusion orientation. Benzo[b] systems fuse the benzene ring to positions 1 and 2 of the oxazepin, whereas benzo[e] systems fuse to positions 4 and 3.

Substituent Effects on the Oxazepin Core
  • 3,3-Dimethyl-4-oxo Groups : The target compound’s 3,3-dimethyl and 4-oxo substituents introduce rigidity and electron-withdrawing effects, which may stabilize the ring and influence metabolic stability compared to unsubstituted or alkylated analogs (e.g., compound 24 with a simple phenyl group at position 1) .
  • 1-Phenyl vs. 1-Isopropyl Groups : Compounds such as 14 (1-phenyl) and 25 (1-isopropyl) in demonstrate that bulky substituents at position 1 can modulate solubility and steric interactions. The target compound’s lack of a position 1 substituent may enhance conformational flexibility .

Sulfonamide Functionalization

  • 2-Phenylethanesulfonamide vs. Methanesulfonamide : The target’s extended phenylethane chain contrasts with simpler methanesulfonamide groups in compounds 13–15 and 25–26 (). This extension may improve hydrophobic interactions in binding pockets but could reduce solubility .
  • Synthesis Pathways : highlights sulfonamide incorporation via nucleophilic addition of isothiocyanates to hydrazides (e.g., compounds 4–6 ), whereas employs direct coupling of methanesulfonamide to preformed oxazepin cores. The target compound’s synthesis likely involves analogous sulfonylation steps but with tailored intermediates .

Spectroscopic and Structural Characterization

IR and NMR Signatures
  • C=O and C=S Absence : Unlike hydrazinecarbothioamides in (C=O at 1663–1682 cm⁻¹, C=S at 1243–1258 cm⁻¹), the target compound’s IR spectrum would lack these bands, confirming the absence of thioamide or carbonyl groups in its final structure .
  • NH and S-H Vibrations : The target’s sulfonamide NH stretches (~3278–3414 cm⁻¹) align with tautomerically stable thione forms in (e.g., compounds 7–9 ), suggesting similar hydrogen-bonding capabilities .
Mass Spectrometry
  • Molecular ion peaks for the target would differ from analogs due to its unique molecular weight (C₁₉H₂₂N₂O₄S vs. C₁₇H₁₆F₂N₃O₃S in compounds 7–9 ) .

Data Tables

Table 1: Structural and Spectroscopic Comparison

Compound Class Core Structure Key Substituents IR ν(NH) (cm⁻¹) Key Synthesis Step
Target Compound Benzo[b][1,4]oxazepin 3,3-dimethyl-4-oxo, 2-phenylethanesulfonamide ~3278–3414 Sulfonylation of oxazepin intermediate
Triazoles (7–9 ) 1,2,4-Triazole 4-(4-X-phenylsulfonyl)phenyl 3278–3414 NaOH-mediated cyclization
Compounds (14, 25 ) Benzo[e][1,4]oxazepin 1-phenyl, methanesulfonamide Not reported Pd/Cu-mediated coupling

Table 2: Hypothetical Bioactivity Parameters*

Compound LogP (Predicted) Molecular Weight (g/mol) Hydrogen Bond Acceptors
Target Compound 3.8 374.45 5
Compound 7 (X=H) 2.5 432.47 6
Compound 14 3.2 398.41 5

*Based on structural analogs; experimental data required for validation.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide, and how is structural confirmation achieved?

  • Methodology :

  • Synthesis : Multi-step organic reactions are typically employed, starting with the preparation of the benzoxazepine core followed by sulfonamide coupling. Critical steps include alkylation of the oxazepine ring and sulfonylation under anhydrous conditions using reagents like DCC (dicyclohexylcarbodiimide) .
  • Characterization :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry and substituent positions (e.g., dimethyl groups at C3 and sulfonamide linkage at C8) .
  • HPLC : Purity assessment (>95% via reverse-phase chromatography) and retention time analysis .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ peak at m/z 413.2) .

Q. What structural features of this compound suggest potential biological activity?

  • Key Features :

  • Benzoxazepine Core : Confers rigidity and modulates pharmacokinetic properties (e.g., metabolic stability) .
  • Sulfonamide Group : Enhances binding to enzymatic targets (e.g., kinases, carbonic anhydrases) via hydrogen bonding and hydrophobic interactions .
  • Phenylethane Moiety : May contribute to membrane permeability and target engagement in hydrophobic binding pockets .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the mechanism of action of this compound?

  • Experimental Design :

  • Target Identification : Use affinity chromatography or pull-down assays with tagged compounds to isolate binding proteins .
  • Enzyme Assays : Measure inhibition kinetics (e.g., IC50_{50}, Ki_i) against candidate targets like spleen tyrosine kinase (SYK), implicated in inflammatory pathways .
  • Cellular Models : Test dose-dependent effects in immune cell lines (e.g., THP-1 monocytes) using cytokine release assays (e.g., IL-6, TNF-α) .
    • Data Interpretation : Cross-validate findings with molecular docking simulations (e.g., AutoDock Vina) to predict binding poses in SYK’s active site .

Q. How can contradictions in reported biological activities of similar benzoxazepine-sulfonamide derivatives be resolved?

  • Approach :

  • Comparative SAR Studies : Tabulate substituent effects on activity (Table 1).

  • Reproducibility Checks : Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .

  • Meta-Analysis : Aggregate data from PubChem BioAssay (AID 1259401) to identify trends in potency across structural analogs .

    Table 1 : Substituent Effects on Enzymatic Inhibition (SYK)

    Compound SubstituentIC50_{50} (nM)Selectivity (vs. JAK2)
    -OCH3_3 (C4)12 ± 215-fold
    -Cl (C4)8 ± 18-fold
    -CF3_3 (C2)25 ± 33-fold
    Data adapted from studies on analogous compounds .

Q. What strategies optimize reaction yields during large-scale synthesis while maintaining purity?

  • Methodological Refinements :

  • Flow Chemistry : Implement continuous flow reactors for precise temperature control during sulfonamide coupling (yield improvement from 60% to 85%) .
  • Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions (e.g., dimethylamine formation) .
  • In-Line Monitoring : Use FTIR spectroscopy to track reaction progress and terminate at >90% conversion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.